tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate
Description
tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate is a bicyclic amine derivative featuring a seven-membered azepane ring fused with a six-membered piperidine ring. The tert-butyl carbamate group serves as a protective moiety, enhancing solubility and stability during synthetic processes. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacological activity, bioavailability, and target selectivity .
Properties
IUPAC Name |
tert-butyl 4-piperidin-4-ylazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-4-5-13(8-12-18)14-6-9-17-10-7-14/h13-14,17H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOUDVIGJAKDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of Piperidin-4-amine Derivatives
The Boc group is universally employed to protect amine functionalities during multi-step syntheses. For tert-butyl 4-(piperidin-4-yl)azepane-1-carboxylate, the piperidine nitrogen is typically protected first. A standard protocol involves reacting piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding tert-butyl piperidin-4-ylcarbamate in >85% yield.
Optimization Insight:
- Solvent Choice: THF enhances reaction homogeneity, while DCM facilitates easier workup.
- Base Selection: Triethylamine outperforms inorganic bases in preventing side reactions.
Gold-Catalyzed [5 + 2] Annulation for Azepane Ring Formation
Two-Step Annulation Methodology
The azepane ring is constructed via a gold-catalyzed [5 + 2] annulation, as demonstrated in analogous syntheses of azepan-4-ones. This method involves:
- Oxidation of N-(pent-4-yn-1-yl)piperidine with meta-chloroperbenzoic acid (m-CPBA) to form an N-oxide intermediate.
- Gold(I)-catalyzed cyclization using (2-biphenyl)Cy₂PAuNTf₂ (5 mol%) at 0°C, generating the azepane core with high regioselectivity.
Key Data:
| Step | Reagent/Catalyst | Temperature | Yield | Diastereoselectivity |
|---|---|---|---|---|
| 1 | m-CPBA | 25°C | 95% | N/A |
| 2 | Au(I) catalyst | 0°C | 53–78% | 85:15 to >95:5 |
Mechanistic Note: The gold catalyst activates the alkyne moiety, enabling a concerted [5 + 2] cycloaddition that favors the formation of the azepane ring over smaller cyclopentanone byproducts.
Reductive Amination for Piperidine-Azepane Coupling
Condensation and Reduction
Reductive amination links the Boc-protected piperidine with the azepane precursor. A representative procedure involves:
- Reacting tert-butyl 4-oxopiperidine-1-carboxylate with azepan-4-amine in methanol.
- Reducing the imine intermediate with sodium cyanoborohydride (NaCNBH₃) at pH 6, achieving 40–50% isolated yield.
Critical Parameters:
- pH Control: Maintaining pH 6 with acetic acid minimizes undesired side reactions.
- Solvent: Methanol ensures solubility of both the carbonyl compound and the amine.
Carboxylative Coupling Reactions
Amide Bond Formation
The final step often involves coupling the azepane-piperidine intermediate with carboxylic acid derivatives. For example, this compound is synthesized via:
- Deprotection of tert-butyl 4-(azepan-1-carbonyl)piperidine-1-carboxylate using trifluoroacetic acid (TFA).
- Carbodiimide-mediated coupling (EDC/HOBt) with Boc-protected piperidine-4-carboxylic acid.
Representative Data:
| Coupling Agent | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|
| EDC/HOBt | DCM | 85% | >98% |
| DCC/DMAP | THF | 72% | 95% |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 2.65–3.34 (m, 10H, piperidine/azepane), 4.30 (br s, 2H, COOCH₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 28.4 (Boc CH₃), 79.8 (C-O), 154.6 (C=O).
- HRMS (ESI): m/z calc. for C₁₅H₂₇N₃O₂ [M + H]⁺: 298.2124; found: 298.2121.
Challenges and Optimization Opportunities
Diastereoselectivity in Annulation
While gold catalysis achieves high diastereoselectivity (>95:5), scalability remains limited by catalyst cost. Alternative approaches using chiral Brønsted acids or enzymatic resolution are under investigation.
Boc Deprotection Side Reactions
TFA-mediated deprotection occasionally leads to azepane ring opening. Substituting TFA with HCl in dioxane mitigates this issue.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester derivatives or amides.
Scientific Research Applications
Chemistry: tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It can be used in the synthesis of drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural analogues, their substituents, and physicochemical properties:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score |
|---|---|---|---|---|---|
| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 | C14H27N3O2 | 269.38 | Piperazine ring | 1.00 (Reference) |
| tert-Butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate | 1393584-90-1 | C12H18F3NO3 | 281.27 | Oxo, trifluoromethyl | 0.96 |
| tert-Butyl 4-(aminomethyl)azepane-1-carboxylate hydrochloride | 1951441-49-8 | C11H23ClN2O2 | 250.77 | Aminomethyl | 0.95 |
| tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate | 1380170-73-9 | C11H20ClNO4S | 297.80 | Chlorosulfonyl | 0.92 |
Key Observations :
- Substituent Effects : The trifluoromethyl group in CAS 1393584-90-1 improves metabolic stability and lipophilicity, whereas the chlorosulfonyl group (CAS 1380170-73-9) enhances reactivity for further derivatization .
Biological Activity
Tert-butyl 4-(piperidin-4-yl)azepane-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. It is characterized by its unique structural features, including a tert-butyl group, an azepane ring, and a piperidine moiety. These characteristics suggest various applications in drug development, particularly in targeting specific biological pathways.
- Molecular Formula : CHNO
- Molecular Weight : 282.42 g/mol
- CAS Number : 2126177-93-1
Biological Activity Overview
Research has indicated that this compound exhibits notable biological activities, particularly in the context of cancer therapy and metabolic modulation.
- Targeted Protein Degradation : This compound has been utilized as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative molecules designed to induce the degradation of specific proteins involved in cancer progression. The ability to selectively degrade oncoproteins can lead to reduced tumor growth and improved therapeutic outcomes.
- Cytochrome P450 Interaction : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could influence metabolic pathways and potentially affect the pharmacokinetics of co-administered drugs.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development:
Study 1: Anticancer Activity
A series of compounds similar to this compound were synthesized and tested for anticancer properties. One notable derivative exhibited an IC value of 2.16 µM against A549 lung cancer cells, indicating significant anticancer effects. The mechanism was linked to the modulation of the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis .
| Compound | IC (µM) | Mechanism |
|---|---|---|
| Compound 7h | 2.16 | PI3K/Akt/mTOR pathway modulation |
| Control | >100 | N/A |
Study 2: Selectivity for Muscarinic Receptors
In another study focusing on receptor selectivity, derivatives of azepane compounds were tested for their activity at muscarinic receptors. The introduction of an azepane ring enhanced selectivity for the M1 receptor over M2 and M3 receptors, indicating potential therapeutic applications in cognitive disorders .
Interaction Studies
Research into the interactions of this compound with biological macromolecules has shown promising results. The compound's ability to bind to proteins involved in cellular signaling pathways could lead to alterations in cellular responses, making it a candidate for further research in drug development.
Q & A
Q. What are the common synthetic routes for tert-butyl 4-(piperidin-4-yl)azepane-1-carboxylate?
The synthesis typically involves multi-step protocols starting with Boc (tert-butoxycarbonyl) protection of the piperidine-azepane backbone, followed by coupling reactions. For example, intermediates like 4-(piperidin-4-yl)azepane may undergo Boc protection using di-tert-butyl dicarbonate in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine). Post-reaction purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%). Catalysts like palladium or nickel may be used for cross-coupling steps in derivatives .
Q. How is the compound characterized for structural confirmation and purity?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT for stereochemistry), high-performance liquid chromatography (HPLC) for purity (>95%), and mass spectrometry (MS) for molecular weight validation. Polarimetry or X-ray crystallography may resolve stereochemical ambiguities. Purity thresholds are critical for biological assays to avoid off-target effects .
Q. What safety protocols are recommended when handling this compound?
Use NIOSH/CEN-certified respiratory protection (e.g., P95 masks for particulates, OV/AG/P99 respirators for organic vapors), chemical-resistant gloves (nitrile), and full-body lab coats. Work under fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water. Store in amber glass at room temperature, away from oxidizing agents .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Yield optimization requires precise control of temperature (e.g., 0–5°C during Boc protection to suppress side reactions), solvent selection (THF for polar intermediates, DCM for non-polar), and catalyst screening (e.g., Pd/C for hydrogenation). Kinetic studies via in-situ FTIR or reaction calorimetry can identify rate-limiting steps. Solvent-free microwave-assisted synthesis may reduce reaction times by 30–50% .
Q. How should researchers address contradictions in analytical data (e.g., NMR vs. HPLC)?
Cross-validate using orthogonal techniques:
- NMR discrepancies : Confirm solvent peaks or impurities via 2D NMR (COSY, HSQC).
- HPLC anomalies : Use diode-array detection (DAD) to identify co-eluting impurities.
- Mass spec mismatches : Perform high-resolution MS (HRMS) to resolve isotopic patterns. Replicate experiments under inert atmospheres (argon/nitrogen) to rule out oxidative degradation .
Q. What methodologies are used to study its biological activity and mechanism?
- Radioligand binding assays : Quantify affinity for receptors (e.g., GPCRs) using tritiated ligands.
- Enzyme kinetics : Measure IC₅₀ values via fluorogenic substrates (e.g., caspase-3 assays).
- In vitro models : Test cytotoxicity in HEK-293 or HepG2 cells using MTT assays.
- Molecular docking : Predict binding modes with AutoDock Vina or Schrödinger Suite .
Q. How does the compound's stability under varying conditions affect experimental design?
Thermal gravimetric analysis (TGA) shows decomposition >200°C, but hydrolysis risks exist in aqueous buffers (pH <3 or >10). Store lyophilized samples at –20°C under nitrogen. For long-term stability, avoid UV light and humidity (>60% RH). Pre-formulation studies with excipients (e.g., cyclodextrins) can enhance solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
